molecular formula C13H7N3S3 B8535540 4,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

4,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No.: B8535540
M. Wt: 301.4 g/mol
InChI Key: VIIFSDQVOHEEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C13H7N3S3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H7N3S3

Molecular Weight

301.4 g/mol

IUPAC Name

4,7-dithiophen-2-yl-[1,2,5]thiadiazolo[3,4-c]pyridine

InChI

InChI=1S/C13H7N3S3/c1-3-9(17-5-1)8-7-14-12(10-4-2-6-18-10)13-11(8)15-19-16-13/h1-7H

InChI Key

VIIFSDQVOHEEHN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C3=NSN=C23)C4=CC=CS4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5 mL microwave tube was charged with 4,7-dibromo-pyridal[2,1,3]thiadiazole (PTBr2, 0.556 g, 1.885 mmol), 2-(tributylstannyl)thiophene (Bu3Sn—Th, 1.477 g, 3.957 mmol), Pd(PPh3)4 (0.020 g, 0.018 mmol), toluene (3 mL), and sealed with a teflon cap. The reaction mixture was heated to 120° C. for 3 minutes, 140° C. for 3 minutes, and 170° C. for 36 minutes, using a Biotage microwave reactor. Upon cooling, the residue was passed through a short silica plug eluting with methylene chloride (200 mL). All volatiles were removed in vacuo to give the crude product as a red solid. The solid was slurried in MeOH (100 mL), sonicated for 10 minutes, and filtered. The solid was washed with copious amounts of MeOH and then dried under vacuum for 24 hours. The product was collected as a bright red solid. Recovered yield: 535 mg (94%). 1H NMR (CD2Cl2): δ 8.81 (s, 1H, PT-CH), 8.68 (d, 3JH-H=4 Hz, 1H, Th′—CH), 8.11 (d, 3JH-H=4 Hz, 1H, Th—CH), 7.61 (d, 3JH-H=5 Hz, 1H, Th′—CH), 7.51 (d, 3JH-H=5 Hz, 1H, Th—CH), 7.27 (dd, 3JH-H=4 Hz, 3JH-H=4 Hz 1H, Th′—CH), 7.23 (dd, 3JH-H=4 Hz, 3HH-H=4 Hz 1H, Th—CH), 13C{1H} NMR (CD2Cl2): 155.50, 148.62, 146.91, 142.53 (s, quaternary), 141.28 (s, PT-CH), 137.18 (s, quaternary), 131.97 (s, Th′—CH), 131.00 (s, Th′—CH), 129.40 (s, Th—CH), 128.61 (s, Th—CH), 128.38 (s, Th′—CH), 127.88 (s, Th—CH), 121.00 (s, quaternary). Anal. Calcd. for C13H7N3S3: C, 51.80; H, 2.34; N, 13.94. Found: C, 51.8; H, 2.40; N, 13.7%. UV-vis: (o-DCB) λmax=302, 470 nm, λonset=550 nm, ε=22150 cm−1M−1. PL: (o-DCB) λmax=607 nm. HRMS (EI) m/z, calcd for C13H7N3S3 (M+): 300.98; found: 301.
Quantity
0.556 g
Type
reactant
Reaction Step One
Quantity
1.477 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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